molecular formula C18H16ClNO B5777783 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone

1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone

Cat. No. B5777783
M. Wt: 297.8 g/mol
InChI Key: BJTIPKPYEGQPCO-UHFFFAOYSA-N
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Description

1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone, also known as 4-Chloro-α-PVP, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. The compound belongs to the class of substituted cathinones, which are structurally similar to amphetamines and cathinone, a natural stimulant found in the khat plant.

Mechanism of Action

The exact mechanism of action of 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone is not fully understood, but it is believed to primarily act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the brain, leading to a stimulant effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone are similar to those of other stimulants such as cocaine and amphetamines. The compound has been shown to increase heart rate, blood pressure, and body temperature, as well as induce feelings of euphoria, alertness, and increased energy. However, it can also lead to negative effects such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone in lab experiments is its potency and selectivity for the dopamine, norepinephrine, and serotonin transporters. This makes it a useful tool for investigating the role of these neurotransmitters in the brain. However, the compound's psychoactive effects and potential for abuse limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone. One area of interest is its potential therapeutic applications, particularly in the treatment of conditions such as depression and attention deficit hyperactivity disorder (ADHD). Another direction is the investigation of the compound's effects on the brain and behavior, including its potential for addiction and abuse liability. Additionally, further research is needed to fully understand the mechanism of action of 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone and its interactions with other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone involves the reaction of 4-chlorobenzyl chloride with indole-3-acetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by recrystallization. The synthesis method has been described in detail in a study by Kolanos et al. (2015).

Scientific Research Applications

1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone has been primarily used in scientific research to investigate its psychoactive effects and potential therapeutic applications. Studies have shown that the compound acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamines.

properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]indol-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO/c1-2-18(21)16-12-20(17-6-4-3-5-15(16)17)11-13-7-9-14(19)10-8-13/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTIPKPYEGQPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-chlorobenzyl)-1H-indol-3-yl]propan-1-one

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